molecular formula C24H26N6 B2824777 N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-66-2

N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2824777
CAS No.: 955304-66-2
M. Wt: 398.514
InChI Key: PZGHVSDCBWCXHR-UHFFFAOYSA-N
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Description

N⁶-Cycloheptyl-N⁴,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic derivative of the pyrazolo[3,4-d]pyrimidine scaffold, a heterocyclic system widely explored in medicinal chemistry due to its structural similarity to purines, enabling interactions with kinase ATP-binding domains . The compound features a cycloheptyl group at the N⁶ position and phenyl groups at N⁴ and N1.

Properties

IUPAC Name

6-N-cycloheptyl-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6/c1-2-6-14-19(13-5-1)27-24-28-22(26-18-11-7-3-8-12-18)21-17-25-30(23(21)29-24)20-15-9-4-10-16-20/h3-4,7-12,15-17,19H,1-2,5-6,13-14H2,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGHVSDCBWCXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes various functionalization reactions to modify its chemical properties:

Oxidation

  • Reagents : Hydrogen peroxide, potassium permanganate.

  • Outcome : Formation of oxidized derivatives (e.g., ketones, epoxides) at reactive sites .

  • Example : Oxidation of secondary alcohols to ketones under acidic conditions.

Reduction

  • Reagents : Sodium borohydride, lithium aluminum hydride.

  • Outcome : Reduction of carbonyl groups or nitro functionalities to alcohols or amines .

Substitution

  • Nucleophilic Aromatic Substitution : Replacement of halogens (e.g., chlorine) with nucleophiles like amines or hydrazines .

  • Alkylation : Introduction of alkyl groups via SN2 reactions .

Amidrazone Formation and Dimerization

In macrocycle synthesis, pyrazolopyrimidine derivatives undergo dimerization via amidrazone intermediates. For example, 4-imino-2-methyl-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine reacts with hydrazine to form a 14-membered macrocycle .

Mechanistic Pathway :

  • Substitution : Hydrazine replaces an ethoxy group, forming an amidrazone intermediate.

  • Dimerization : The intermediate undergoes self-assembly to form macrocycles .

Ring Rearrangement

Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivatives can undergo tandem ring-opening and -closing reactions under basic conditions, leading to rearranged structures like pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine .

Comparative Analysis of Similar Compounds

Table 2: Structural and Reactivity Comparison

CompoundKey FeaturesReactivitySource
N⁶-Cycloheptyl-N⁴,1-Diphenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-DiamineCycloheptyl, diphenyl groupsHigh nucleophilicity at position 3
N⁶-Cyclohexyl-4-N-(4-Fluorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-DiamineCyclohexyl, fluorophenyl groupsFluorine enhances stability
Pyrazolo[4,3-e] Triazolo[1,5-c]Pyrimidine DerivativesTriazolo fused ringDistinct electronic properties

Research Findings and Trends

Recent studies emphasize:

  • Efficient Synthesis : One-pot multi-component reactions for pyrazolo derivatives, reducing purification steps .

  • Mechanistic Studies : Detailed analysis of macrocycle formation and ring rearrangements .

  • Biological Optimization : Structure-activity relationship (SAR) studies to enhance kinase inhibition .

This compound serves as a versatile scaffold for both fundamental chemical research and applied drug discovery.

Scientific Research Applications

Cancer Therapy

Research has identified N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine as a potential candidate for cancer therapy due to its ability to inhibit casein kinase 1 (CK1) and epidermal growth factor receptor (EGFR).

  • Casein Kinase 1 Inhibition : CK1 is implicated in various cancers and neurodegenerative diseases. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit CK1 with varying potency, indicating that this compound may also exhibit similar properties .
  • EGFR Inhibition : The compound has shown promise in inhibiting EGFR, which is frequently mutated in various cancers. Compounds with a similar structure have demonstrated significant anti-proliferative activity against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer), with some derivatives achieving IC50 values in the low micromolar range .

Enzymatic Inhibition

Apart from its role as a kinase inhibitor, this compound has been reported to exhibit enzymatic inhibitory activity against several targets beyond kinases. This broad spectrum of activity enhances its potential utility in drug development .

Table 1: Summary of Research Findings on Pyrazolo[3,4-d]pyrimidines

Study ReferenceCompound TestedTarget EnzymeIC50 Value (µM)Notes
N6-(4-chlorophenyl)-pyrazolo[3,4-d]pyrimidineCK10.078Potent CK1 inhibitor
Compound 12bEGFR0.016Effective against wild and mutant EGFR
IbrutinibBTKNot specifiedPromotes apoptosis in CLL cells

Mechanism of Action

The mechanism of action of N6-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their substituents, molecular properties, and biological activities:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Substituents (N⁴/N⁶/N1) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Phenyl/Cycloheptyl/Phenyl ~C₂₈H₂₆N₆ ~398.54* Not explicitly reported; inferred kinase/anticancer potential -
N⁶-Cycloheptyl-N⁴-(3-methoxyphenyl)-1-phenyl 3-Methoxyphenyl/Cycloheptyl/Phenyl C₂₅H₂₈N₆O 428.54 Higher lipophilicity due to methoxy group; no explicit bioactivity
N⁴-Ethyl-N⁶,1-diphenyl (Compound 7a) Phenyl/Ethyl/Phenyl C₂₃H₁₈N₆ 378.43 Anticancer activity (in vitro testing); 85% yield; white solid
N⁴-Cyclohexyl-N⁶,1-diphenyl (Compound 9) Phenyl/Cyclohexyl/Phenyl ~C₂₇H₂₄N₆ ~408.52* 80% yield; structural rigidity from cyclohexyl
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl 3-Chloro-4-methylphenyl/Ethyl/Methyl C₁₅H₁₇ClN₆ 316.79 Low water solubility (0.5 µg/mL at pH 7.4)
N⁴,N⁶-Dimethyl Methyl/Methyl/H C₇H₁₀N₆ 178.19 High density (1.479 g/cm³); high boiling point (464.2°C)
N⁴,N⁶-Bis(isopropyl)-1-phenyl Isopropyl/Isopropyl/Phenyl C₁₇H₂₂N₆ 310.40 Steric hindrance from branched alkyl groups

*Calculated based on structural analogs.

Substituent Effects on Physicochemical Properties

  • Lipophilicity and Solubility :

    • The cycloheptyl group in the target compound likely enhances lipophilicity compared to smaller substituents like ethyl (Compound 7a) or methyl (). This may improve membrane permeability but reduce aqueous solubility, as seen in analogs like N⁴-(3-chloro-4-methylphenyl)-N⁶-ethyl-1-methyl (0.5 µg/mL solubility) .
    • Methoxy or chloro groups (e.g., ) introduce polarizable electron-withdrawing or donating effects, influencing binding interactions .
  • Steric and Conformational Effects: Cycloheptyl (7-membered ring) vs. cyclohexyl (6-membered, Compound 9): Larger rings may increase binding pocket compatibility in kinases or other targets .

Biological Activity

N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Synthesis

The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The synthesis typically involves multi-step reactions starting from simple precursors like phenylhydrazine and urea derivatives. The final product is obtained through cyclization and functionalization steps that introduce the cycloheptyl and diphenyl groups.

Anticancer Properties

Recent studies have highlighted the compound's potent anticancer activity against various tumor cell lines. For instance, in vitro assays have shown significant inhibition of cell proliferation in lung cancer A549 cells with an IC50 value of approximately 2.24 µM , outperforming traditional chemotherapeutics like doxorubicin (IC50 = 9.20 µM) .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Comparison (Doxorubicin)
A549 (Lung)2.249.20
MCF-7 (Breast)1.74Not Available
HepG2 (Liver)4.55Not Available

The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle progression . Flow cytometric analyses indicated that treatment with the compound leads to increased sub-G1 phase populations in A549 cells, suggesting a significant induction of apoptosis.

The mechanism by which this compound exerts its effects appears to be linked to its role as an epidermal growth factor receptor (EGFR) inhibitor. Compounds with similar scaffolds have demonstrated high potency against both wild-type and mutant forms of EGFR, which are critical targets in many cancers . The compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant form .

Case Studies

Several studies have investigated the biological effects of pyrazolo[3,4-d]pyrimidines:

  • Study on Apoptosis Induction : A study demonstrated that this compound significantly increased apoptotic cell populations in A549 cells after 24 hours of treatment.
  • In Vivo Efficacy : In animal models, compounds from this class have shown promising results in reducing tumor size and improving survival rates when administered at therapeutic doses .

Safety Profile

Preliminary toxicological assessments indicate that compounds related to this compound possess acceptable safety profiles with median lethal doses (LD50) indicating low toxicity . Further studies are required to fully elucidate the safety and long-term effects of this compound.

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